![molecular formula C13H12BrNO2S B3316652 Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate CAS No. 954241-25-9](/img/structure/B3316652.png)
Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The yield was reported to be around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate consists of a thiazole ring attached to a bromobenzyl group and an ethyl carboxylate group . The InChI code for this compound is 1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which have shown significant antimicrobial activity . These bases have been evaluated against multidrug-resistant strains, and some of the synthesized compounds have shown good minimum inhibitory concentration (MIC) values . For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
The same Schiff bases have also demonstrated antifungal activity . Compound 2b showed maximum antifungal potential against Candida glabrata, while Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Activity
Schiff bases, which can be synthesized using this compound, have diverse therapeutic roles, including anti-HIV activity .
Antioxidant Activity
These Schiff bases also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor and Cytotoxic Activity
Thiazoles, a class of compounds to which Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate belongs, have been found in many potent biologically active compounds with antitumor or cytotoxic properties .
Anti-inflammatory & Analgesic Agents
Schiff bases, which can be synthesized from this compound, have been reported to have anti-inflammatory and analgesic properties .
Antihelmintic Activity
2-Aminothiazoles, which can be synthesized from this compound, have been reported for their antihelmintic properties . Antihelmintic agents are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.
Anticonvulsant Activity
2-Amino-4-substituted thiazoles, which can be synthesized from this compound, have been reported for their anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for experimental purposes
Mode of Action
Thiazole derivatives like voreloxin have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . It’s possible that Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate may have a similar mode of action, but this needs to be confirmed by further studies.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is recommended to be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDMITUHPDCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670243 | |
Record name | Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate | |
CAS RN |
954241-25-9 | |
Record name | Ethyl 2-[(3-bromophenyl)methyl]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954241-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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